1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Overview
Description
“1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is a complex organic compound. However, the exact details of this compound are not readily available. There are similar compounds such as “1-Azetidinecarboxylic acid, 3-(hydroxymethyl)-3-methoxy-, phenylmethyl ester” which has a molecular formula of C13H17NO41.
Synthesis Analysis
The synthesis of similar compounds like “3-iodo-1-Azetidinecarboxylic acid phenylmethyl ester” has been documented2. However, the specific synthesis process for “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is not directly available. However, related compounds like “1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester” have a molecular weight of 207.233.Chemical Reactions Analysis
The specific chemical reactions involving “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not readily available. However, a paper on the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates might provide some insights4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not directly available. However, related compounds like “1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester” have a purity of 97%, are solid at room temperature, and should be stored in a refrigerator5.Safety And Hazards
The safety and hazards associated with “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not directly available. However, related compounds like “1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester” have hazard statements H315, H319, H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Future Directions
The future directions for research on “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not readily available. However, azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research6, suggesting potential areas for future exploration.
properties
IUPAC Name |
benzyl 3,3-dinitroazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYCEHLBGDGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440098 | |
Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
CAS RN |
147636-85-9 | |
Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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